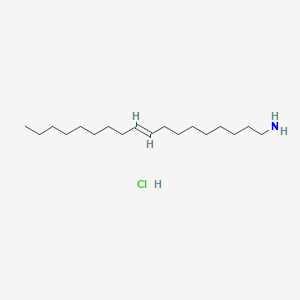

9-Octadecen-1-amine, hydrochloride

CAS No.:

Cat. No.: VC16539405

Molecular Formula: C18H38ClN

Molecular Weight: 304.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H38ClN |

|---|---|

| Molecular Weight | 304.0 g/mol |

| IUPAC Name | (E)-octadec-9-en-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C18H37N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h9-10H,2-8,11-19H2,1H3;1H/b10-9+; |

| Standard InChI Key | LPJKDVHMUUZHRY-RRABGKBLSA-N |

| Isomeric SMILES | CCCCCCCC/C=C/CCCCCCCCN.Cl |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCCN.Cl |

Introduction

Chemical Structure and Isomerism

The molecular structure of 9-octadecen-1-amine, hydrochloride consists of an 18-carbon chain with a terminal amine group protonated by hydrochloric acid. The unsaturated bond between carbons 9 and 10 exists in cis (Z) or trans (E) configurations, which significantly affect its physicochemical behavior. Raman and NMR spectroscopy reveal that commercial oleylamine hydrochloride often contains variable ratios of cis:trans isomers, ranging from 1.1:1 to 3.7:1 depending on the synthesis route . The cis configuration introduces a kink in the hydrocarbon chain, reducing packing efficiency and lowering melting points compared to the linear trans isomer .

Table 1: Key Structural Features of 9-Octadecen-1-amine, Hydrochloride

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₃₇N·HCl |

| Molecular Weight | 267.5 g/mol (amine); 303.9 g/mol (hydrochloride) |

| Double Bond Position | C9–C10 |

| Isomer Ratio (cis:trans) | 1.1:1 to 3.7:1 (varies by source) |

| Functional Groups | Primary amine, unsaturated hydrocarbon chain |

Synthesis and Industrial Production

The hydrochloride form is synthesized by reacting oleylamine with hydrochloric acid under controlled conditions. Oleylamine itself is produced via hydrogenation of oleic acid (C₁₈H₃₄O₂) derived from animal fats or vegetable oils, followed by amination with ammonia or alkylamines. Industrial-scale production employs continuous reactors with nickel or palladium catalysts to optimize yield. Post-synthesis, the product is purified through recrystallization using solvents like ethyl ether, achieving ≥95% purity .

Notably, technical-grade oleylamine hydrochloride (70% purity) contains impurities such as stearic acid derivatives, which complicate its use in precision applications like perovskite synthesis . High-purity grades (>98%) are essential for reproducible nanoparticle fabrication, as contaminants alter reaction kinetics and crystal growth .

Physicochemical Properties

The compound’s amphiphilic nature arises from its hydrophobic hydrocarbon tail and hydrophilic ammonium head. Key properties include:

-

Solubility: Miscible in organic solvents (e.g., chloroform, hexane) but insoluble in water due to the long alkyl chain .

-

Melting Point: Ranges from 20–25°C for cis-dominant forms, increasing to 35–40°C for trans-rich variants .

-

Surface Activity: Lowers interfacial tension in colloidal systems, enabling stabilization of metal nanoparticles.

In lead halide perovskite synthesis, oleylamine hydrochloride dissolves PbBr₂ (0.12 mole fraction) at elevated temperatures, forming clear solutions that precipitate upon cooling . This temperature-dependent solubility is critical for controlling nanocrystal size and morphology.

Applications in Materials Science

Nanoparticle Synthesis

Oleylamine hydrochloride acts as a surfactant and reducing agent in the synthesis of gold, silver, and quantum dot nanoparticles. It coordinates metal ions, facilitating nucleation while preventing aggregation through steric hindrance . For example, lead bromide (PbBr₂) dissolved in oleylamine hydrochloride forms stable precursors for perovskite nanocrystals, which exhibit tunable photoluminescence for optoelectronic devices .

Perovskite and Semiconductor Engineering

The compound’s ability to modulate crystal growth is exploited in thin-film solar cells. Studies show that cis-rich oleylamine hydrochloride produces smaller, more uniform perovskite crystals (≤10 nm) compared to trans variants, enhancing device efficiency .

Table 2: Industrial and Research Applications

| Application | Function | Example |

|---|---|---|

| Nanomaterial Synthesis | Surfactant, stabilizer | Au/Ag nanoparticles, quantum dots |

| Perovskite Engineering | Crystal growth modifier | CH₃NH₃PbI₃ solar cells |

| Pharmaceuticals | Drug delivery vehicle | Lipid-based nanocapsules |

| Industrial Lubricants | Corrosion inhibitor | Metalworking fluids |

Environmental and Health Considerations

Long-chain aliphatic amines like oleylamine hydrochloride pose ecological risks due to their persistence and toxicity to aquatic organisms. The European Chemicals Agency (ECHA) mandates risk mitigation strategies for industrial discharges containing ≥100 kg/year. In mammals, rapid hepatic metabolism converts the compound into excretable metabolites, though chronic exposure risks hepatotoxicity and renal damage.

Market Trends and Future Directions

The global oleylamine hydrochloride market is projected to grow at a CAGR of 4.2% through 2030, driven by demand for nanomaterials and renewable energy technologies . Future research priorities include:

-

Developing isomer-selective synthesis methods to enhance material reproducibility.

-

Investigating biodegradable analogs to reduce environmental impact.

-

Expanding applications in biomedical imaging and targeted drug delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume